Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate
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Overview
Description
Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C15H13FO3. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial processes. Its unique structure, featuring a benzyl ester linked to a fluorinated and hydroxylated aromatic ring, makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate typically involves the esterification of 4-fluoro-5-hydroxy-2-methylbenzoic acid with benzyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and can be carried out under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids on solid supports can be used to facilitate the esterification reaction, and advanced purification techniques like crystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced at the ester functional group to yield the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or organolithium reagents in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Benzyl 4-fluoro-5-hydroxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and fluorine groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzyl 4-fluoro-2-methylbenzoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Benzyl 5-hydroxy-2-methylbenzoate: Lacks the fluorine atom, potentially altering its chemical properties and applications.
Benzyl 4-fluoro-5-hydroxybenzoate: Lacks the methyl group, which can influence its steric and electronic characteristics.
Uniqueness: Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate is unique due to the combination of fluorine, hydroxyl, and methyl groups on the aromatic ring. This combination provides a distinct set of chemical properties, such as increased lipophilicity, altered electronic distribution, and specific reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl 4-fluoro-5-hydroxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-10-7-13(16)14(17)8-12(10)15(18)19-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIUZYGLEULRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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